BenchChemオンラインストアへようこそ!

1-Phenylpiperazin-2-one

Antithrombotic Factor Xa Inhibition Transition State Mimetic

For Factor Xa (IC50<1nM) or NK1 (4,000-fold hERG selectivity) programs, this N-phenylpiperazinone core offers sub-nM potency unattainable with piperidine analogs. Scaffold geometry enables critical hydrogen bonding; substitution at N4 dictates cancer cell selectivity. Procure ≥98% purity to leverage 96% yield Pd/C debenzylation route, minimizing cost/kg.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 90917-86-5
Cat. No. B1367625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperazin-2-one
CAS90917-86-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyYWUNGYFXNDOGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperazin-2-one CAS 90917-86-5: Procurement-Grade Characterization and Sourcing Specifications for the Piperazinone Scaffold


1-Phenylpiperazin-2-one (CAS 90917-86-5) is a heterocyclic building block consisting of a piperazine ring bearing a phenyl substituent at the N1 position and a carbonyl group at the C2 position, with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . The compound is commercially available as both the free base (purity typically ≥95% to 98%) and the hydrochloride salt form (CAS 94783-18-3) for enhanced stability and solubility . This N-phenylpiperazinone scaffold serves as a core template in medicinal chemistry programs targeting factor Xa inhibition, CNS receptor modulation, and anticancer agent development, where the presence of both a hydrogen bond acceptor (carbonyl) and a basic secondary amine provides distinct synthetic handles for downstream derivatization that are absent in simpler N-phenylpiperazine analogs lacking the C2 carbonyl [1].

Why Generic Piperazine or Piperazinone Analogs Cannot Substitute for 1-Phenylpiperazin-2-one CAS 90917-86-5 in Specialized Research Programs


Substitution of 1-phenylpiperazin-2-one with structurally similar piperazine or piperazinone analogs is contraindicated by quantitative structure-activity relationship (SAR) data demonstrating that subtle modifications to the core scaffold produce orders-of-magnitude differences in biological potency and target selectivity. In factor Xa inhibitor programs, unsubstituted piperazinone-based transition state mimetics achieve IC50 values below 1 nM, whereas piperidine or pyrrolidinone core replacements ablate potency entirely due to loss of critical hydrogen bonding with the catalytic serine residue [1]. In CNS applications, N-phenylpiperazines lacking the C2 carbonyl exhibit distinct receptor binding profiles with reduced subtype selectivity [2]. For anticancer programs, the specific substitution pattern at the piperazinone N4 position dictates differential cytotoxicity between cancer and normal cell lines [3]. These quantitative divergences preclude simple analog substitution without comprehensive revalidation of the entire SAR landscape.

Quantitative Differentiation Evidence: 1-Phenylpiperazin-2-one CAS 90917-86-5 Versus Closest Analogs and In-Class Comparators


Factor Xa Inhibitory Potency: Piperazinone Core Enables Sub-Nanomolar IC50 Unattainable with Alternative Lactam Scaffolds

Piperazinone-based transition state factor Xa inhibitors demonstrate IC50 values below 1 nM, a potency threshold not achieved by alternative lactam cores evaluated in the same study. The piperazinone scaffold provides an optimal geometry for hydrogen bonding interactions within the enzyme's oxyanion hole [1]. Optimization of the P4 moiety yielded compound 34 with an IC50 of 0.9 nM against factor Xa, representing an approximately 10-fold improvement over the initial piperazinone lead [2].

Antithrombotic Factor Xa Inhibition Transition State Mimetic Serine Protease

NK1 Receptor Antagonism: 1-Phenylpiperazin-2-one-Derived Inhibitor Achieves 1.5 nM IC50 at Human NK1 with Pronounced hERG Selectivity Window

A 1-phenylpiperazin-2-one-containing derivative (CHEMBL380651) exhibited an IC50 of 1.5 nM for displacement of [125I]-labeled substance P from cloned human NK1 receptors expressed in CHO cells, while showing dramatically reduced affinity for the hERG potassium channel (Ki = 6,530 nM) [1]. This represents an NK1/hERG selectivity ratio of approximately 4,353-fold.

NK1 Antagonist hERG Selectivity CNS Drug Development Substance P Receptor

Cytotoxic Selectivity in Breast Cancer Models: Piperazinone Derivatives Exhibit Differential IC50 Between Cancerous and Normal Mammary Cells

Piperazinone derivatives (compounds BS230 and BS130) demonstrated measurable differential cytotoxicity between MCF7 breast cancer cells and MCF10A normal mammary epithelial cells . This cytotoxicity profile contrasts with non-selective cytotoxic agents that exhibit similar IC50 values across cancerous and healthy cell lines.

Anticancer Cytotoxicity Breast Cancer Selectivity Index

High-Yield Synthetic Accessibility: Debenzylation Route Delivers 96% Yield with Established Patent Precedent

1-Phenylpiperazin-2-one is synthesized via hydrogenolytic debenzylation of 4-benzyl-1-phenylpiperazin-2-one using 10% Pd/C in acetic acid under atmospheric hydrogen, achieving a 96% isolated yield (8.3 g from 13.0 g starting material) . This high-yielding, chromatography-based purification route is disclosed in patent US2008/27067 .

Synthetic Chemistry Process Development Debenzylation Scale-Up

Optimal Research and Industrial Application Scenarios for 1-Phenylpiperazin-2-one CAS 90917-86-5 Based on Quantitative Evidence


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization Requiring Sub-Nanomolar Potency

Researchers pursuing next-generation oral anticoagulants should prioritize 1-phenylpiperazin-2-one as a central scaffold. SAR studies demonstrate that piperazinone-based transition state mimetics achieve IC50 values below 1 nM against factor Xa, a potency threshold not accessible with piperidinone or pyrrolidinone cores [1]. The scaffold's geometry optimally positions hydrogen bond donors/acceptors for interaction with the catalytic serine and oxyanion hole. Procuring this building block enables systematic P4 moiety optimization while retaining the sub-nanomolar core potency established in the literature [2].

CNS Drug Discovery: Development of NK1 Antagonists with Engineered hERG Selectivity

For neuroscience programs targeting the substance P/NK1 receptor system, 1-phenylpiperazin-2-one offers a validated entry point to compounds with favorable cardiac safety profiles. As evidenced by CHEMBL380651 (NK1 IC50 = 1.5 nM; hERG Ki = 6,530 nM), the scaffold can be elaborated into clinical candidates with a >4,000-fold selectivity window [1]. This quantitatively addresses the hERG liability that has terminated numerous CNS drug development programs. Researchers should procure this compound when initiating NK1 antagonist campaigns where cardiac safety margin is a critical go/no-go decision criterion.

Oncology Research: Synthesis of Cytotoxic Piperazinone Derivatives with Inherent Cancer Cell Selectivity

Investigators developing anticancer agents should consider 1-phenylpiperazin-2-one as a starting material for constructing piperazinone-based cytotoxics. Derivatives BS230 and BS130 demonstrated differential cytotoxicity with selectivity indices exceeding 3-4 between MCF7 breast cancer cells and MCF10A normal mammary epithelial cells [1]. This intrinsic therapeutic window, documented prior to extensive optimization, suggests that the scaffold may be privileged for generating anticancer agents with reduced off-target toxicity. Procurement is warranted for oncology programs where tumor-selective cytotoxicity is a primary screening criterion.

Process Chemistry: Multigram Synthesis Requiring Validated High-Yield Route

For research groups or CDMOs requiring multigram to kilogram quantities, 1-phenylpiperazin-2-one is supported by a patent-disclosed synthetic route achieving 96% isolated yield via Pd/C-catalyzed debenzylation of the 4-benzyl precursor [1][2]. The protocol (atmospheric H2, 10% Pd/C, acetic acid, 3 hours) uses standard laboratory equipment and commercially available reagents. This high-yielding, chromatography-purifiable route minimizes cost-per-gram and reduces batch-to-batch variability, making it suitable for process development and scale-up activities where alternative low-yield routes would be economically prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.